Cas no 1490581-63-9 (2-(1-(3,3-dimethylbutanoyl)piperidin-4-yl)acetic acid)

2-(1-(3,3-Dimethylbutanoyl)piperidin-4-yl)acetic acid is a specialized organic compound featuring a piperidine core functionalized with a 3,3-dimethylbutanoyl group and an acetic acid side chain. This structure imparts unique reactivity and potential utility in pharmaceutical and chemical synthesis applications. The presence of both the bulky 3,3-dimethylbutanoyl moiety and the carboxyl group enhances its versatility as an intermediate for further derivatization. Its well-defined molecular architecture makes it suitable for research in medicinal chemistry, particularly in the development of bioactive molecules. The compound's stability and synthetic accessibility further contribute to its value in exploratory and process chemistry workflows.
2-(1-(3,3-dimethylbutanoyl)piperidin-4-yl)acetic acid structure
1490581-63-9 structure
Product Name:2-(1-(3,3-dimethylbutanoyl)piperidin-4-yl)acetic acid
CAS No:1490581-63-9
MF:C13H23NO3
MW:241.326624155045
CID:5577977
Update Time:2025-05-23

2-(1-(3,3-dimethylbutanoyl)piperidin-4-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidineacetic acid, 1-(3,3-dimethyl-1-oxobutyl)-
    • 2-(1-(3,3-dimethylbutanoyl)piperidin-4-yl)acetic acid
    • Inchi: 1S/C13H23NO3/c1-13(2,3)9-11(15)14-6-4-10(5-7-14)8-12(16)17/h10H,4-9H2,1-3H3,(H,16,17)
    • InChI Key: OFOGEVQBTRUOTK-UHFFFAOYSA-N
    • SMILES: N1(C(=O)CC(C)(C)C)CCC(CC(O)=O)CC1

Experimental Properties

  • Density: 1.062±0.06 g/cm3(Predicted)
  • Boiling Point: 414.8±18.0 °C(Predicted)
  • pka: 4.66±0.10(Predicted)

2-(1-(3,3-dimethylbutanoyl)piperidin-4-yl)acetic acid Pricemore >>

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Additional information on 2-(1-(3,3-dimethylbutanoyl)piperidin-4-yl)acetic acid

Comprehensive Overview of 2-(1-(3,3-dimethylbutanoyl)piperidin-4-yl)acetic acid (CAS No. 1490581-63-9)

2-(1-(3,3-dimethylbutanoyl)piperidin-4-yl)acetic acid (CAS No. 1490581-63-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, often referred to by its systematic IUPAC name, features a piperidine core modified with a 3,3-dimethylbutanoyl group and an acetic acid side chain. Its molecular formula is C13H23NO3, and it exhibits a molecular weight of 241.33 g/mol. Researchers are particularly interested in its role as an intermediate in the synthesis of bioactive molecules, including potential therapeutics targeting metabolic disorders and inflammatory conditions.

The compound's piperidine-4-yl acetic acid moiety is a key structural feature that contributes to its versatility in drug design. Piperidine derivatives are widely explored in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. The addition of the 3,3-dimethylbutanoyl group enhances the compound's lipophilicity, which can influence its pharmacokinetic properties, including absorption and distribution. This makes 2-(1-(3,3-dimethylbutanoyl)piperidin-4-yl)acetic acid a valuable building block for developing prodrugs or active pharmaceutical ingredients (APIs) with improved bioavailability.

In recent years, the demand for high-purity synthetic intermediates like 1490581-63-9 has surged, driven by advancements in personalized medicine and targeted therapies. The compound's potential applications align with current trends in small-molecule drug discovery, where researchers focus on modulating specific pathways with minimal off-target effects. For instance, its structural analogs have been investigated for their role in G protein-coupled receptor (GPCR) modulation, a hot topic in drug development due to GPCRs' involvement in numerous physiological processes.

From a synthetic chemistry perspective, 2-(1-(3,3-dimethylbutanoyl)piperidin-4-yl)acetic acid is typically prepared through multi-step organic reactions, including acylation and carboxylation steps. The 3,3-dimethylbutanoyl chloride is often employed as a reagent to introduce the dimethylbutanoyl group onto the piperidine nitrogen. The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to ensure purity and structural integrity. These analytical methods are critical for meeting regulatory standards in pharmaceutical manufacturing.

The compound's stability and solubility profile are also of interest to formulators. 1490581-63-9 exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, which facilitates its use in in vitro and in vivo studies. Its stability under various pH conditions is being explored to optimize delivery systems, particularly for oral formulations. This aligns with the growing emphasis on drug delivery technologies in the pharmaceutical industry, where enhancing solubility and bioavailability remains a key challenge.

Beyond pharmaceuticals, 2-(1-(3,3-dimethylbutanoyl)piperidin-4-yl)acetic acid has potential applications in agrochemical research. Piperidine derivatives are known to exhibit pesticidal and herbicidal activities, and modifications to their structure can fine-tune their efficacy and environmental impact. The compound's carboxylic acid functionality allows for further derivatization, enabling the creation of esters or amides with tailored properties. This versatility makes it a candidate for developing next-generation crop protection agents with improved selectivity and reduced toxicity.

In the context of green chemistry, researchers are investigating sustainable synthetic routes for 1490581-63-9. Catalytic methods and solvent-free reactions are being explored to minimize waste and energy consumption. This aligns with global initiatives to reduce the environmental footprint of chemical manufacturing. Additionally, the compound's potential as a biodegradable intermediate is under scrutiny, as industries increasingly prioritize eco-friendly alternatives.

The safety profile of 2-(1-(3,3-dimethylbutanoyl)piperidin-4-yl)acetic acid is another area of active research. While it is not classified as a hazardous substance under current regulations, comprehensive toxicological studies are essential to ensure its safe handling in industrial and laboratory settings. Material Safety Data Sheets (MSDS) provide guidelines for storage and disposal, emphasizing the need for proper ventilation and personal protective equipment (PPE) during handling.

In summary, 2-(1-(3,3-dimethylbutanoyl)piperidin-4-yl)acetic acid (CAS No. 1490581-63-9) represents a promising compound with multifaceted applications in drug discovery, agrochemicals, and materials science. Its unique structural features and adaptability make it a valuable tool for researchers aiming to address contemporary challenges in health and sustainability. As scientific understanding evolves, this compound is likely to play an increasingly prominent role in innovation across multiple disciplines.

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